

## CAS number and molecular properties of 1,1diethoxyethene

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Compound of Interest

Compound Name: 1,1-Diethoxyethene

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# An In-depth Technical Guide to 1,1-Diethoxyethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **1,1-diethoxyethene** (CAS Number: 2678-54-8), a versatile reagent in organic synthesis.

### **Core Molecular Properties**

**1,1-Diethoxyethene**, also known as ketene diethyl acetal, is a colorless liquid with the molecular formula C6H12O2.[1] Its structure features a carbon-carbon double bond with two ethoxy groups attached to one of the carbons, which imparts unique reactivity.

### **Quantitative Physicochemical Data**

The key physicochemical properties of **1,1-diethoxyethene** are summarized in the table below for easy reference.



Property	Value	Source
CAS Number	2678-54-8	[2]
Molecular Formula	C6H12O2	[1][2]
Molecular Weight	116.16 g/mol	[1]
Boiling Point	49-50 °C (at 5 kPa)	Vulcanchem
105.6 °C (at 760 mmHg)	ChemNet	
Density	0.880 g/mL at 20 °C	ChemicalBook
Refractive Index	n20/D 1.414	ChemicalBook
Flash Point	7 °C	ChemNet
Vapor Pressure	34.1 mmHg at 25 °C	ChemNet
Solubility	Soluble in THF, ether, benzene; decomposes in water and ethanol.	ChemicalBook

## **Synthesis of 1,1-Diethoxyethene**

The following section details a common experimental protocol for the synthesis of **1,1-diethoxyethene**.

# Experimental Protocol: Dehydrohalogenation of Chloroacetaldehyde Diethyl Acetal

This method involves the dehydrohalogenation of chloroacetaldehyde diethyl acetal using powdered potassium hydroxide.

#### Materials:

- Chloroacetaldehyde diethyl acetal (610.4 g, 4.0 mol)
- Powdered technical grade potassium hydroxide (800 g, 12.0 mol)

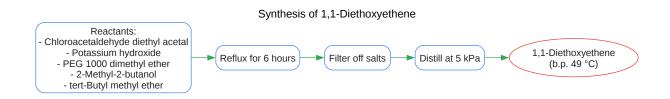


- Polyethylene glycol 1000 dimethyl ether (32 g)
- 2-Methyl-2-butanol (88 g, 1.0 mol)
- tert-Butyl methyl ether (1.2 L)

#### Procedure:

- A mixture of chloroacetaldehyde diethyl acetal, powdered potassium hydroxide, polyethylene glycol 1000 dimethyl ether, and 2-methyl-2-butanol is heated to reflux in tert-butyl methyl ether with stirring.
- After six hours, the reaction is stopped.
- The salts are filtered off from the reaction mixture.
- The resulting solution is distilled at a reduced pressure of 5 kPa.
- The fraction boiling at 49 °C is collected, yielding 326 g (72.5% of theoretical) of 1,1-diethoxyethene.

#### **Synthesis Workflow**



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Caption: Workflow for the synthesis of **1,1-diethoxyethene**.

## **Chemical Properties and Reactivity**



The reactivity of **1,1-diethoxyethene** is dominated by its electron-rich double bond, making it a strong nucleophile.

#### **Key Reactions:**

- Electrophilic Addition: The double bond readily reacts with a variety of electrophiles.
- Hydrolysis: It is highly susceptible to hydrolysis, reacting with water to form acetaldehyde and ethanol. This necessitates handling under anhydrous conditions.
- Cycloaddition Reactions: As an electron-rich alkene, it participates in [2+2] and Diels-Alder cycloaddition reactions with electron-deficient partners. For instance, it undergoes [2+2] photocycloaddition with chiral polyfunctional 2-cyclohexenones.
- Michael-type Additions: It can act as a Michael donor in reactions with suitable acceptors.

## **Safety Information**

**1,1-Diethoxyethene** is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety glasses and gloves, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS).

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#### References

- 1. 1,1-Diethoxyethene (2678-54-8) for sale [vulcanchem.com]
- 2. 1,1-Diethoxyethene | C6H12O2 | CID 137673 PubChem [pubchem.ncbi.nlm.nih.gov]
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